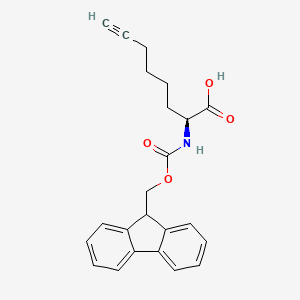

(2s)-2-(Fmoc-amino)-7-octynoic acid

Description

Significance of Unnatural Amino Acids in Peptide Science and Chemical Biology

Unnatural amino acids (UAAs) are non-proteinogenic amino acids, meaning they are not one of the 20 canonical amino acids genetically encoded by organisms. nih.gov These synthetically created or naturally occurring molecules have become crucial tools in modern drug discovery and protein engineering. nih.govsigmaaldrich.com Their incorporation into peptides can lead to peptidomimetics with improved properties such as enhanced stability against proteolytic degradation, increased potency, better oral absorption, and improved tissue distribution. sigmaaldrich.comcpcscientific.com

The structural diversity of UAAs is virtually limitless, allowing for the fine-tuning of peptide and protein structure and function. sigmaaldrich.comcpcscientific.com By introducing novel side chains or modifying the peptide backbone, researchers can design molecules with tailored biological activities. sigmaaldrich.commdpi.com UAAs are used to create conformational constraints, build diverse combinatorial libraries, and serve as molecular probes to investigate biological processes. sigmaaldrich.comcpcscientific.com Furthermore, the site-specific incorporation of UAAs into proteins allows for the introduction of unique chemical functionalities, such as spectroscopic probes or reactive handles for bioconjugation, providing powerful methods to study protein structure-activity relationships. nih.govnih.gov

Overview of Fmoc-Protected Amino Acids as Synthetic Building Blocks

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com Introduced by Carpino and Han in 1970, Fmoc chemistry has become the preferred method for peptide synthesis due to its milder reaction conditions compared to the older Boc/Benzyl approach. altabioscience.comnih.gov This is particularly advantageous for the synthesis of peptides containing post-translational modifications like phosphorylation or glycosylation, which may not be stable under the harsh acidic conditions of Boc deprotection. altabioscience.comnih.gov

The key feature of Fmoc-SPPS is its orthogonality. The Fmoc group protects the alpha-amino group of the amino acid and is selectively removed by a base, typically piperidine (B6355638). iris-biotech.de This contrasts with the acid-labile side-chain protecting groups (like tBu), which are removed at the end of the synthesis with an acid such as trifluoroacetic acid (TFA). iris-biotech.de This orthogonal strategy prevents unwanted side reactions and allows for the stepwise and controlled assembly of the peptide chain. altabioscience.comiris-biotech.de The availability of high-purity Fmoc-amino acids at a reasonable cost has further contributed to the widespread adoption of this methodology in both academic and industrial research. altabioscience.com

Architectural Features of (2S)-2-(Fmoc-amino)-7-octynoic Acid: Integrating Alkyne Functionality with Alpha-Amino Protection

This compound is a chiral molecule with a well-defined three-dimensional structure. Its key architectural features are the (S)-stereochemistry at the alpha-carbon, a standard feature for naturally occurring amino acids, the Fmoc protecting group on the alpha-amino group, and a seven-carbon side chain terminating in an alkyne.

The terminal alkyne is a particularly valuable functional group in chemical biology. It serves as a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the amino acid, and any peptide or protein containing it, to a wide variety of molecules bearing an azide (B81097) group, such as fluorescent dyes, affinity tags, or drug molecules. The long, flexible seven-carbon linker provides spatial separation between the peptide backbone and the attached moiety, which can be crucial for maintaining biological activity.

The Fmoc group, as discussed previously, facilitates its direct use in automated solid-phase peptide synthesizers, allowing for its precise incorporation at any desired position within a peptide sequence. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₃NO₄ cymitquimica.com |

| Molecular Weight | 377.433 g/mol cymitquimica.com |

| Appearance | White to off-white solid chemicalbook.com |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C chemicalbook.com |

Historical Context and Evolution of its Application in Research

Initially, research applications likely focused on using this amino acid to introduce labels and probes into peptides for biochemical and biophysical studies. Over time, its use has expanded significantly. Researchers now employ it in the development of targeted drug delivery systems, the creation of novel biomaterials, and the assembly of complex peptide-based architectures. The ability to easily and specifically modify peptides post-synthesis has made this compound a valuable tool for a broad range of scientific inquiry, from fundamental studies of protein function to the development of new therapeutic and diagnostic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAQTGBSLHOGR-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Fmoc Amino 7 Octynoic Acid and Derivatives

Strategies for Fmoc Protection of the Alpha-Amino Group

The protection of the α-amino group is a critical step to ensure selective bond formation during peptide synthesis, aiming for high yield and purity. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability in acidic conditions and its straightforward removal under mild basic conditions. altabioscience.comwikipedia.org

The introduction of the Fmoc protecting group is commonly achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikidot.com The reaction with Fmoc-Cl is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution like sodium bicarbonate or sodium carbonate. total-synthesis.com This method is effective but can sometimes lead to the formation of dipeptide or even tripeptide by-products, especially with less sterically hindered amino acids like glycine. omizzur.com

Fmoc-OSu is often preferred due to its greater stability and the fact that it generally results in fewer side reactions, making the reaction conditions easier to control. total-synthesis.com The general procedure for Fmoc protection using Fmoc-OSu involves dissolving the amino acid in a mixed solution of water and sodium bicarbonate, cooling the solution, and then slowly adding the Fmoc-OSu reagent.

| Reagent | Advantages | Disadvantages |

| Fmoc-Cl | Readily available. | Sensitive to moisture and heat; can lead to oligopeptide formation. total-synthesis.comomizzur.com |

| Fmoc-OSu | More stable; fewer side reactions; easier to control reaction conditions. total-synthesis.com | Can decompose if excess reagent or base is used. wikidot.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of Fmoc-protected amino acids. Key parameters that can be adjusted include temperature, solvent, and the choice of base. numberanalytics.com For instance, carrying out the reaction at a controlled temperature, such as cooling to 5°C before adding the Fmoc reagent and then allowing it to warm to room temperature overnight, can improve the outcome. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress side reactions during the process. numberanalytics.com In some cases, solvent-free methods under microwave irradiation have been reported to provide good to excellent yields in a short amount of time. researchgate.net

Research has shown that for the synthesis of Fmoc-protected amino acids, yields can be significantly high. For example, a study reported an 83.1% yield for Fmoc-glycine using Fmoc-Cl. omizzur.com Another study demonstrated yields of 80-90% for various N-Fmoc α-amino acids. rsc.org

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of utmost importance during the synthesis of enantiomerically pure amino acids. altabioscience.com The choice of protecting group and reaction conditions can influence the degree of racemization. The use of Fmoc chemistry is generally considered to be advantageous in minimizing epimerization. altabioscience.com However, the basic conditions used for Fmoc removal can potentially lead to epimerization, especially in sensitive cases like thioamide-containing peptides. acs.org Therefore, careful control of the reaction parameters is essential. Techniques such as HPLC analysis using a chiral stationary phase are employed to determine the enantiomeric purity of the final N-Fmoc α-amino acid. rsc.org

Introduction and Functionalization of the Octynoic Acid Moiety

The octynoic acid portion of (2S)-2-(Fmoc-amino)-7-octynoic acid provides the terminal alkyne functionality, which is a key feature for its use in "click chemistry" and other bioorthogonal reactions. nih.govchemistryviews.org

The synthesis of unnatural amino acids containing a terminal alkyne can be achieved through various synthetic routes. chemistryviews.org One common strategy involves starting with a precursor that already contains the alkyne or can be readily converted to it. For example, a bifunctional starting material with a leaving group at one end and a protected alkyne at the other can be used to alkylate a protected amino acid derivative.

Recent discoveries have also shed light on biosynthetic pathways for terminal-alkyne-containing amino acids in certain bacteria. chemistryviews.orgberkeley.edu These pathways, which can start from common amino acids like L-lysine, offer potential for biotechnological production of such unnatural amino acids. berkeley.edu Chemical synthesis, however, remains the primary method for producing specific, custom-designed unnatural amino acids like this compound.

Synthesis of Advanced Derivatives and Analogs of this compound

The unique structural feature of this compound, namely the terminal alkyne, provides a versatile handle for a variety of chemical modifications to generate advanced derivatives and analogs. The primary and most widely utilized reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, effectively linking the amino acid to another molecule of interest.

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and broad substrate scope, making it particularly suitable for the modification of complex biomolecules like peptides. acs.orgwordpress.com The reaction conditions are generally compatible with solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation and subsequent modification of this compound within a peptide sequence. acs.org

A general scheme for the synthesis of a triazole derivative from this compound involves the reaction of the terminal alkyne with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.

The versatility of this approach lies in the vast array of commercially available or synthetically accessible organic azides. This allows for the introduction of a wide range of functionalities, including but not limited to:

Fluorophores and Quenchers: For creating fluorescently labeled probes for imaging and bioassays.

Biotin (B1667282) or other affinity tags: For use in purification and detection applications.

Carbohydrates: To produce glycopeptide mimetics.

Other peptides or small molecules: To generate complex conjugates with tailored biological activities.

Beyond the CuAAC reaction, the terminal alkyne can, in specific contexts, react with nucleophiles such as the active-site cysteine of certain proteases, forming a quaternary vinyl thioether. acs.org This reactivity can be exploited to design targeted enzyme inhibitors.

The carboxylic acid moiety of this compound can also be modified using standard peptide coupling chemistry. For instance, it can be activated and coupled to an amine to form an amide bond, or reduced to an alcohol. These modifications, however, are general to most amino acids and not specific to the alkyne functionality.

The following table summarizes the key synthetic routes for generating advanced derivatives of this compound.

| Derivative Type | Reaction | Key Reagents | Resulting Linkage | Potential Applications |

| 1,2,3-Triazole Conjugates | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Copper(I) Source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Fluorescent probes, Affinity-tagged peptides, Glycopeptide mimetics, Drug conjugates |

| Thioether Adducts | Nucleophilic Addition | Cysteine-containing peptides/proteins | Quaternary vinyl thioether | Targeted enzyme inhibitors |

| C-Terminal Amides | Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., HBTU, DIC) | Amide bond | Modified peptide C-terminus |

Table 1. Synthetic Routes for Advanced Derivatives of this compound

Detailed research has demonstrated the successful application of CuAAC in modifying peptides containing terminal alkynes. acs.org The reaction is typically high-yielding, often achieving over 95% conversion and purity. acs.org This robust methodology allows for the creation of a diverse library of derivatives from a single, versatile building block like this compound.

2s 2 Fmoc Amino 7 Octynoic Acid in Peptide Synthesis and Engineering

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of (2S)-2-(Fmoc-amino)-7-octynoic acid into growing peptide chains is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. iris-biotech.deosti.gov SPPS allows for the stepwise assembly of amino acids on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps. bachem.com

This compound is designed for seamless integration into the most common SPPS strategy, which utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. iris-biotech.denih.govaltabioscience.com The Fmoc group is stable under the acidic conditions often used for the final cleavage of the peptide from the resin but is easily removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov

This approach relies on an orthogonal protecting group strategy , where different classes of protecting groups are used for the α-amino group and the reactive side chains of the amino acids. iris-biotech.denih.govresearchgate.net These side-chain protecting groups must be stable to the conditions used for Fmoc removal but labile under the final, typically strong acidic, cleavage conditions (e.g., trifluoroacetic acid, TFA). altabioscience.combiosynth.com The terminal alkyne of this compound is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage, making it compatible with this strategy. nih.gov

Table 1: Commonly Used Protecting Groups in Fmoc-SPPS

| Functionality | Protecting Group | Deprotection Condition | Stability |

|---|---|---|---|

| α-Amino group | Fmoc | 20% Piperidine in DMF | Acid-stable |

| Carboxyl (Asp, Glu) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Base-stable |

| Hydroxyl (Ser, Thr, Tyr) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Base-stable |

| Amine (Lys) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Base-stable |

| Guanidinium (Arg) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Trifluoroacetic Acid (TFA) | Base-stable |

This table was created based on information from multiple sources. iris-biotech.dealtabioscience.comcreative-peptides.com

To incorporate this compound into a peptide chain, its free carboxyl group must be activated to facilitate the formation of an amide bond with the deprotected N-terminal amine of the growing peptide on the solid support. A variety of coupling reagents are available for this purpose, often used in combination with an additive to suppress side reactions and enhance efficiency. peptide.com

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and HCTU. nih.govpeptide.com These are typically used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. nih.govnih.gov The reaction is generally carried out in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). nih.gov Research has demonstrated the successful incorporation of alkyne-functionalized amino acids using HBTU and HOBt as coupling reagents with DIPEA as a base in a DMF/NMP solvent system. nih.gov

Table 2: Common Coupling Reagents and Conditions for SPPS

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

|---|---|---|---|---|

| HBTU | HOBt | DIPEA | DMF/NMP | 0.5 - 2 hours |

| HATU | - | DIPEA/Collidine | DMF | 0.5 - 2 hours |

| HCTU | - | DIPEA/Collidine | DMF | 0.5 - 2 hours |

This table summarizes common coupling conditions. nih.govnih.govuci.edu

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. nih.gov The standard method involves treatment with a 20% solution of piperidine in DMF. uci.edu However, this basic treatment can sometimes lead to side reactions, particularly aspartimide formation when an aspartic acid residue is present in the peptide chain. iris-biotech.depeptide.com Aspartimide formation can lead to the formation of piperidide adducts and a mixture of α- and β-coupled peptides. peptide.com

Strategies to mitigate these side reactions include:

Using alternative bases: Piperazine (B1678402) has been shown to cause less aspartimide formation compared to piperidine. researchgate.net A mixture of 2% DBU and 5% piperazine in NMP has also been effective in reducing diketopiperazine formation. nih.gov

Additives to the deprotection solution: The addition of HOBt to the piperidine solution can help suppress aspartimide formation. peptide.com

Hydrogenolysis: A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported, which is particularly useful for sensitive peptides containing reactive electrophilic groups. escholarship.org

While the terminal alkyne of this compound is generally stable, care must be taken to avoid conditions that could promote unwanted reactions. For instance, strong bases could potentially interact with the terminal alkyne. However, under standard Fmoc-SPPS conditions, the alkyne functionality remains intact.

Design and Synthesis of Peptides with Enhanced Properties

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity. This compound is a synthetic amino acid that has emerged as a valuable tool in peptide engineering. Its defining feature is a C-terminal alkyne group, which serves as a versatile chemical handle for a variety of modifications. This allows for the rational design and synthesis of peptides with enhanced structural and functional properties. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains on a solid support. nih.govnih.gov

Creation of Novel Peptide Sequences with Specific Functionalities

The terminal alkyne of this compound is a gateway to creating novel peptide sequences with functionalities not accessible through the 20 canonical amino acids. This is primarily achieved through post-synthesis modification, where the alkyne group can be selectively reacted to introduce new chemical moieties.

One of the most powerful applications is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of a wide array of azide-containing molecules to the peptide. This approach can be used to:

Introduce fluorescent dyes or imaging agents: For tracking peptide localization and uptake in cells or in vivo.

Conjugate targeting ligands: To direct the peptide to specific cells or tissues, such as tumors.

Attach polyethylene (B3416737) glycol (PEG) chains: A process known as PEGylation, which can improve solubility and increase the in vivo half-life of the peptide.

Incorporate cytotoxic drugs: To create peptide-drug conjugates (PDCs) for targeted cancer therapy.

The design of novel functional peptides often begins with a template sequence, which can be derived from natural sources or identified through screening. nih.gov Computational and in silico methods are increasingly used to predict the properties and functions of new sequences, guiding the design process before chemical synthesis is undertaken. nih.govnih.govjapsonline.com For example, researchers have successfully designed novel peptides with dual antimicrobial and anti-inflammatory activities by starting with a template from spider venom and using in silico tools to optimize the sequence for enhanced function and cytocompatibility. nih.gov The incorporation of an alkyne-bearing amino acid like this compound into such a rationally designed sequence would open up further avenues for modification and functional enhancement.

Research into protein hydrolysates has also revealed novel peptide sequences with promising bioactivities, such as angiotensin-converting enzyme (ACE) inhibition and antioxidant properties. mdpi.com The table below details novel bioactive peptides identified from natural sources, which could serve as templates for further engineering using unnatural amino acids.

| Peptide Sequence | Original Source | Identified Bioactivity |

| HAILRGLLCLSLTLAFQPAF | Vibrio sp. ES25 | Anticancer, Antibacterial |

| ALHLPLKLMLRPALPLRLKLTL | Vibrio sp. ES25 | Anticancer, Antibacterial |

Table 1: Examples of novel bioactive peptide sequences identified through mass spectrometry. Data sourced from japsonline.com.

Modulation of Peptide Stability and Bioactivity

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases and their often-low biological activity due to conformational flexibility. Introducing conformational constraints is a proven strategy to address these issues. researchgate.net The side chain of this compound is ideally suited for creating such constraints.

The alkyne can be catalytically hydrogenated to an alkene, yielding (S)-2-(Fmoc-amino)-dec-9-enoic acid. When two such residues (or similar alkenyl amino acids) are incorporated into a peptide chain at appropriate positions (e.g., i, i+4 or i, i+7), a covalent hydrocarbon bridge can be formed between their side chains via ring-closing metathesis (RCM). This technique, known as "hydrocarbon stapling," locks the peptide into a specific secondary structure, typically an α-helix. mdpi.com

This structural stabilization leads to significant benefits:

Enhanced Proteolytic Stability: The rigid, constrained structure is less recognizable by proteases, leading to a longer plasma half-life. researchgate.net

Increased Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target receptor is reduced, often resulting in higher affinity and potency.

Improved Cell Permeability: The stabilized α-helical structure can enhance the peptide's ability to cross cell membranes. rsc.org

A study on derivatives of the antimicrobial peptide Magainin 2 demonstrated that hydrocarbon stapling significantly stabilized the helical structure and enhanced antimicrobial activity. mdpi.com The results, summarized in the table below, show that the position of the staple is critical to balancing antimicrobial potency with hemolytic activity.

| Peptide | Staple Position | Antimicrobial Activity (MIC in µM) vs. S. aureus | Hemolytic Activity (% at 100 µM) |

| Magainin 2 (unmodified) | N/A | 12.5 | < 5% |

| Peptide 2 | i, i+4 (N-terminus) | 3.1 | < 5% |

| Peptide 8 | i, i+7 (N-terminus) | 1.6 | ~ 90% |

Table 2: Effect of hydrocarbon stapling on the activity of Magainin 2-based peptides. Data sourced from mdpi.com.

This data illustrates that a staple introduced at the i and i+4 positions (Peptide 2) resulted in a four-fold increase in antimicrobial activity against S. aureus without a significant increase in toxicity (hemolytic activity). mdpi.com This highlights how the strategic placement of constraints using building blocks derived from this compound can fine-tune the biological properties of a peptide.

Development of Peptide-Based Foldamers and Constrained Peptides

Foldamers are artificial oligomers that mimic the secondary and tertiary structures of natural proteins, such as helices and sheets. bohrium.com By enforcing a specific, predictable conformation, foldamers can overcome the flexibility of natural peptides, leading to improved biological properties. nih.gov The incorporation of this compound provides a powerful method for creating constrained peptides and foldamers.

Beyond the hydrocarbon stapling described previously, the terminal alkyne allows for the creation of various cyclic and bicyclic peptide topologies. For instance, a peptide containing both an azide-functionalized amino acid and this compound can be cyclized head-to-tail or side-chain-to-side-chain via an intramolecular CuAAC reaction. This creates a stable triazole linkage, which acts as a rigid constraint.

Such strategies have been successfully employed to develop peptide foldamers targeting G-protein coupled receptors, which are important in many cancers. In one study, chemical strategies were used to induce and stabilize a β-hairpin fold in peptides targeting the cholecystokinin-2 receptor (CCK-2R). nih.gov The resulting foldamers exhibited:

Enhanced folding capacity, confirmed by spectroscopy.

Increased biological potency and metabolic stability.

Up to a 6-fold increase in tumor uptake for the radiolabeled versions. nih.gov

The development of these constrained peptides establishes a new paradigm for creating next-generation theranostics, which combine therapeutic and diagnostic functions. bohrium.comnih.gov The synthesis of these complex molecules relies on Fmoc-based solid-phase peptide synthesis (SPPS), where building blocks like this compound can be precisely incorporated into the growing peptide chain. nih.govresearchgate.net

Applications in Bioconjugation and Bioorthogonal Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S)-2-(Fmoc-amino)-7-octynoic Acid

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. This compound serves as the alkyne component in this powerful ligation chemistry.

The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide species from the terminal alkyne of this compound. This intermediate then reacts with an azide-containing molecule in a stepwise manner, ultimately leading to the formation of the triazole ring. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate. The choice of ligands, solvents, and temperature can influence the reaction rate and efficiency. For instance, the use of microwave irradiation can significantly accelerate the reaction. nih.gov The reaction proceeds with high fidelity, yielding the 1,4-disubstituted triazole as the exclusive product. peptide.com

Table 1: Key Parameters in CuAAC Reactions

| Parameter | Description | Typical Conditions |

| Catalyst | Copper(I) source | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts with a reducing agent (e.g., CuSO4/sodium ascorbate) |

| Ligands | Stabilize the Cu(I) catalyst and accelerate the reaction | Tris-(benzyltriazolylmethyl)amine (TBTA), bathophenanthroline (B157979) disulfonate |

| Solvents | Solubilize reactants and catalyst | Aqueous buffers, organic solvents (e.g., DMSO, DMF, t-BuOH/H2O) |

| Temperature | Influences reaction rate | Room temperature to elevated temperatures (e.g., with microwave heating) |

A hallmark of the CuAAC reaction is its exceptional chemoselectivity. The azide (B81097) and alkyne functional groups are largely inert to the vast array of other functional groups present in biological systems, such as amines, carboxylic acids, and thiols. This orthogonality allows for the specific modification of biomolecules in complex environments like cell lysates or even on the surface of living cells, without significant side reactions. However, the requirement for a copper catalyst can present challenges in living systems due to potential cytotoxicity. Research has focused on developing ligands that can mitigate copper toxicity while maintaining catalytic efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Bioorthogonal Reactions

To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction relies on the use of strained cyclooctynes that can react with azides without the need for a metal catalyst.

While this compound itself is a terminal alkyne and not inherently strained, its alkyne moiety can be incorporated into strained ring systems to create reagents for SPAAC. The reactivity of these strained alkynes is influenced by factors such as ring strain and the presence of electron-withdrawing groups. nih.gov For example, the introduction of fluorine atoms or fusion to aromatic rings can significantly increase the reaction rate. nih.gov Researchers have developed a variety of strained cyclooctynes with tunable reactivity to suit different applications. nih.govrsc.org

Table 2: Examples of Strained Alkynes and their Features

| Strained Alkyne | Key Feature | Relative Reactivity |

| Cyclooctyne (OCT) | Parent cyclooctyne | Baseline |

| Difluorinated Cyclooctyne (DIFO) | Electron-withdrawing fluorine atoms | Increased |

| Dibenzocyclooctyne (DIBO) | Fused aromatic rings | Increased due to conformational strain |

| Biaryl-aza-cyclooctynone (BARAC) | Enhanced strain and kinetics | High |

SPAAC has emerged as a powerful tool for labeling and imaging biomolecules in their native environment, including inside living cells and organisms. nih.gov By metabolically incorporating an azide-modified precursor into a biomolecule of interest, researchers can then use a strained alkyne probe, often attached to a reporter molecule like a fluorophore, to visualize its localization and dynamics. The bioorthogonal nature of the SPAAC reaction ensures that the labeling process does not interfere with normal cellular processes. nih.gov

Labeling and Functionalization of Biomolecules

This compound is a valuable building block for the synthesis of peptides and other biomolecules that are designed for subsequent labeling and functionalization. google.com The Fmoc-protecting group allows for its straightforward incorporation into standard solid-phase peptide synthesis (SPPS) protocols. peptide.com Once the peptide is synthesized, the terminal alkyne is available for modification via CuAAC or by conversion to a strained alkyne for SPAAC.

This strategy has been widely used to:

Attach fluorescent dyes or biotin (B1667282) tags for imaging and affinity purification of peptides and proteins.

Conjugate peptides to carrier molecules to enhance their delivery or immunogenicity.

Create cyclic peptides by reacting the alkyne with an azide-containing amino acid within the same peptide chain. peptide.com

Synthesize peptide-drug conjugates for targeted therapy.

The ability to precisely introduce an alkyne handle into a biomolecule using this compound has significantly advanced the field of bioconjugation, enabling the creation of novel and complex biomolecular constructs with tailored functions.

Site-Specific Labeling of Proteins, Antibodies, and Carbohydrates

The ability to label proteins, antibodies, and carbohydrates at specific sites is crucial for understanding their function, localization, and interactions within complex biological systems. This compound provides a robust method for achieving such site-specific modifications.

The general strategy involves the incorporation of this compound into the biomolecule of interest. In the case of proteins and antibodies, this is typically achieved through solid-phase peptide synthesis (SPPS), where the Fmoc-protected amino acid can be readily integrated into a growing peptide chain. cam.ac.uk This process allows for the precise placement of the alkyne handle at a predetermined position within the protein's sequence. Alternatively, genetic code expansion techniques can be used to incorporate unnatural amino acids, including those with alkyne groups, into proteins during translation. nih.govnih.gov

Once the alkyne-containing biomolecule is synthesized and purified, it can be conjugated to a variety of azide-functionalized probes. This "click" reaction is highly efficient and specific, proceeding under mild, biocompatible conditions, often in aqueous environments. cpcscientific.comresearchgate.net This allows for the attachment of a wide range of reporter molecules, including:

Fluorophores: For fluorescent imaging and tracking of the biomolecule in cells and tissues.

Biotin: For affinity purification and detection using streptavidin-based assays.

Drug Molecules: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.

Cross-linkers: To study protein-protein interactions.

Similarly, carbohydrates can be metabolically labeled by feeding cells with alkyne-modified sugar precursors. These modified sugars are incorporated into glycoproteins and other glycoconjugates, presenting alkyne handles on the cell surface that can then be "clicked" with azide probes for visualization and analysis.

Applications in Imaging and Biosensing Probe Development

The development of sensitive and specific imaging and biosensing probes is a major goal in diagnostics and biomedical research. The bioorthogonal nature of the alkyne group in this compound makes it an ideal component for constructing such probes.

Peptides or antibodies containing this alkyne-modified amino acid can be conjugated to imaging agents like positron emission tomography (PET) tracers or near-infrared (NIR) dyes. biosyntan.de This allows for the non-invasive imaging of specific molecular targets in vivo. For instance, a peptide that binds to a cancer-specific receptor can be synthesized with this compound, and then "clicked" to a PET isotope for tumor imaging.

In the realm of biosensing, the alkyne group can be used to immobilize proteins or peptides onto sensor surfaces. For example, an enzyme containing the alkyne handle can be attached to an electrode surface that has been functionalized with azide groups. The resulting biosensor can then detect the enzyme's substrate with high sensitivity.

Surface Modification and Biomaterial Functionalization

The ability to control the surface properties of materials is critical in fields such as biomaterials science and tissue engineering. The covalent attachment of biomolecules to surfaces can be used to promote cell adhesion, guide cell growth, and create biocompatible interfaces.

Strategies for Covalent Attachment to Surfaces for Cell Adhesion and Patterning Studies

This compound plays a key role in strategies for the covalent attachment of peptides to surfaces. A common approach involves first modifying a surface (e.g., glass, gold, or a polymer) to present azide functionalities. Peptides synthesized to include this compound can then be "clicked" onto this azide-modified surface. nih.govnih.gov

This method offers several advantages:

High Specificity: The click reaction ensures that the peptide is attached only to the azide-functionalized areas.

Covalent Bond: The resulting triazole linkage is strong and stable, ensuring long-term attachment of the peptide.

Control over Orientation: By strategically placing the alkyne amino acid within the peptide sequence, it is possible to control the orientation of the immobilized peptide, which can be crucial for its biological activity.

This technique is particularly valuable for creating micropatterned surfaces for cell culture studies. By using techniques like microcontact printing to create patterns of azide groups on a surface, researchers can then selectively attach cell-adhesive peptides (such as those containing the RGD sequence) to guide cell attachment and create defined cell patterns.

Fabrication of Biocompatible Interfaces for Tissue Engineering and Biosensor Applications

The creation of biocompatible interfaces is essential for the success of medical implants and tissue engineering scaffolds. Surfaces that resist non-specific protein adsorption and promote the adhesion of desired cell types are highly sought after.

Hydrogels are widely used as scaffolds in tissue engineering due to their high water content and tissue-like mechanical properties. sigmaaldrich.com By incorporating alkyne-functionalized cross-linkers or by modifying the polymer backbone with alkyne groups, hydrogels can be created that are amenable to functionalization via click chemistry. nih.gov Peptides containing this compound can be "clicked" into these hydrogels to introduce bioactive cues that can direct cell behavior, such as differentiation and tissue formation. mdpi.comresearchgate.net

For biosensor applications, the covalent immobilization of capture proteins or antibodies onto the sensor chip is critical for performance and stability. By synthesizing these biorecognition elements with an alkyne handle using this compound, they can be efficiently and stably attached to an azide-functionalized sensor surface, leading to more robust and reliable biosensors.

Advanced Research Applications and Methodological Advancements

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov They function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation of the target protein. nih.govnih.gov

The linker component of a PROTAC is crucial as it bridges the two ligand-binding warheads and dictates their spatial orientation. (2S)-2-(Fmoc-amino)-7-octynoic acid is an exemplary building block for constructing these linkers. Its structure allows for a modular and flexible approach to PROTAC synthesis. nih.gov

The synthesis can proceed by:

Utilizing the carboxylic acid end to form an amide bond with one of the PROTAC ligands.

Removing the Fmoc protecting group under basic conditions to expose the primary amine. medchemexpress.com

Forming a second amide bond with the other ligand or another part of the linker.

Employing the terminal alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "click" reaction allows for the efficient and specific attachment of a molecule containing an azide (B81097) group, providing a highly reliable method for completing the PROTAC structure. nih.gov

The use of building blocks with orthogonal reactive groups, like the alkyne in this compound, facilitates the rapid and efficient solid-phase synthesis of diverse PROTAC libraries. nih.gov

The ability to easily synthesize and modify PROTACs has a significant impact on strategies for targeted protein degradation. nih.gov The properties of the linker—its length, rigidity, and composition—are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. diva-portal.org

The incorporation of this compound into linkers enables researchers to:

Systematically Vary Linker Length: The six-carbon chain of the octynoic acid moiety provides a defined spacer, and this length can be systematically modified by using similar amino acids with shorter or longer chains to optimize degradation efficiency.

Introduce Modularity: The alkyne handle allows for the late-stage introduction of different chemical entities, facilitating the rapid generation of a PROTAC library to screen for optimal degradation activity. nih.govnih.gov

Fine-Tune Physicochemical Properties: The amino acid backbone influences the solubility and cell permeability of the final PROTAC molecule, which are key factors in its biological activity. diva-portal.org

This modular approach accelerates the development of novel degraders for challenging disease targets, such as oncogenic kinases in cancer. nih.govnih.gov

Exploration in Targeted Drug Discovery and Chemical Probe Development

The structural features of this compound make it a powerful tool for discovering and developing new therapeutic agents and chemical probes.

In drug discovery, this compound can be incorporated into peptides or small molecules to create new therapeutic leads. chemimpex.com As an unnatural amino acid, it can be used to generate peptidomimetics with enhanced stability against proteolysis. researchgate.net

The terminal alkyne is particularly valuable as a point for diversification. Using click chemistry, a wide array of chemical fragments can be attached to the core scaffold. nih.gov This allows for the systematic exploration of the chemical space around a pharmacophore, aiding in the optimization of binding affinity and selectivity for a target protein—a key process in structure-activity relationship (SAR) studies.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the function of enzymes within complex biological systems. nih.govnih.gov ABPP utilizes chemical probes that covalently label the active sites of specific enzyme families. nih.gov

This compound is an ideal component for creating advanced, two-step ABPP probes. The typical workflow involves:

Probe Design: The amino acid is incorporated into a peptide or small molecule scaffold designed to target a specific class of enzymes. This scaffold includes a reactive group (a "warhead") that will covalently bind to the enzyme's active site.

Labeling: The probe is introduced to a cell lysate or living cells, where it selectively labels its active enzyme targets.

Detection: The terminal alkyne on the probe serves as a bioorthogonal handle. A reporter tag, such as a fluorophore (for imaging) or biotin (B1667282) (for enrichment and mass spectrometry), that contains a corresponding azide group is then "clicked" onto the alkyne-modified probe. nih.gov

This two-step approach is advantageous because it allows the initial labeling to occur with a small, unobtrusive probe, minimizing interference with enzyme binding. The bulkier reporter tag is added only after the labeling event is complete.

Investigations into Protein-Protein and Peptide-Receptor Interactions

Understanding and modulating protein-protein interactions (PPIs) is a major goal in biomedical research. rsc.org this compound provides a chemical handle to probe these complex interactions.

By incorporating this amino acid into a synthetic peptide that is known to bind a specific protein or receptor, researchers can use the terminal alkyne for various applications: nih.gov

Fluorescent Labeling: Attaching a fluorescent dye via click chemistry allows for the visualization of peptide binding to its receptor or for tracking the peptide's localization within a cell. nih.gov

Affinity Labeling: The alkyne can be used to attach a photo-reactive group. Upon binding to its target, the peptide can be irreversibly cross-linked by exposure to UV light, enabling the precise identification of the binding site on the receptor protein.

Structure-Activity Relationship (SAR) Studies: Similar to its use in drug discovery, the alkyne allows for the attachment of various chemical moieties to the peptide. This helps researchers determine which chemical features are critical for the binding interaction, providing insights into the structural basis of the PPI. nih.gov

This methodology has proven valuable in studying a wide range of interactions, from those involving apoptosis regulators to transcription factors. nih.govnih.govunivr.it

Data Tables

Table 1: Properties and Applications of this compound

| Structural Feature | Function | Key Applications |

|---|---|---|

| (2S)-Amino Acid | Chiral backbone | Peptide synthesis, Peptidomimetics |

| Fmoc Group | Amine protection | Solid-Phase Peptide Synthesis (SPPS) |

| Carboxylic Acid | Reactive group | Amide bond formation, Ligation |

| Terminal Alkyne | Bioorthogonal handle | Click Chemistry (CuAAC), PROTAC linkers, ABPP probes, PPI studies |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azide |

| Biotin |

| Fusicoccin A |

Conformational Analysis of Modified Peptide Analogues for Receptor Binding

The shape, or conformation, of a peptide is crucial for its ability to bind to receptors on the surface of cells. By incorporating this compound into a peptide sequence, researchers can create modified versions, or analogues, of naturally occurring peptides. The alkyne group can be used to attach other molecules or to create cyclic peptides, which can help to stabilize specific conformations. mdpi.com

For example, the 1,2,3-triazole ring that is formed during a click reaction can act as a substitute for the natural amide bond in a peptide. mdpi.com This change can affect the peptide's flexibility and how it folds, which in turn influences its ability to bind to a receptor. Researchers have used this approach to create peptides that are locked into a specific shape, such as a β-turn, which is a common structural motif in peptides. mdpi.com By studying how these modified peptides interact with their receptors, scientists can gain a better understanding of the relationship between a peptide's structure and its function. mdpi.comnih.gov

Probing Binding Affinity and Selectivity in Molecular Recognition

Binding affinity refers to the strength of the interaction between a molecule, such as a peptide, and its receptor, while selectivity refers to the ability of the molecule to bind to a specific receptor over others. The ability to modify peptides using this compound allows researchers to investigate how these properties can be fine-tuned.

By systematically changing the structure of a peptide using this amino acid, scientists can create a library of related compounds and test their binding to various receptors. nih.govvub.be This process, known as a structure-activity relationship (SAR) study, can reveal which parts of the peptide are most important for binding and selectivity. nih.gov For instance, research on neurotensin, a peptide involved in pain signaling, has used this approach to develop analogues that bind selectively to one of its two receptors, NTS2. nih.govvub.be This is significant because selective NTS2 ligands have the potential to be used as pain relievers without the side effects associated with other pain medications. nih.govvub.be

The terminal alkyne group of this compound can also be used to attach fluorescent tags or other labels to a peptide. researchgate.net This allows researchers to track the peptide's location in cells and to measure its binding affinity using techniques such as fluorescence polarization or surface plasmon resonance.

Emerging Methodologies and Future Directions in Chemical Synthesis

Recent advances in chemical synthesis have made it easier and more efficient to create and purify peptides containing this compound.

Automated and High-Throughput Synthesis Approaches for this compound Derivatives

The development of automated peptide synthesizers has revolutionized the field of peptide chemistry. nih.gov These instruments use a technique called solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid support. nih.govpeptide2.com The Fmoc protecting group on this compound is well-suited for this process because it can be easily removed under mild conditions, allowing for the addition of the next amino acid in the sequence. peptide2.com

Modern peptide synthesizers can be programmed to perform all the necessary steps automatically, including the coupling of amino acids, the removal of the Fmoc group, and the washing of the solid support. nih.govrsc.org Some systems even use microwave energy to speed up the coupling reactions, which can significantly reduce the time it takes to synthesize a peptide. rsc.orgnih.gov These automated methods allow for the rapid production of many different peptide derivatives, which is essential for high-throughput screening applications, such as in drug discovery. nih.govbeilstein-journals.org

| Synthesis Stage | Reagents and Conditions | Purpose |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. peptide2.com |

| Amino Acid Coupling | This compound, coupling agent (e.g., HBTU, DIC), base (e.g., DIPEA) in DMF | Formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. nih.govnih.gov |

| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, water) | Release of the synthesized peptide from the solid support and removal of side-chain protecting groups. peptide2.com |

Advancements in Purification and Characterization Techniques for Modified Peptides

Once a peptide has been synthesized, it must be purified to remove any impurities, such as unreacted starting materials or byproducts of the synthesis. High-performance liquid chromatography (HPLC) is the most common method for purifying peptides. nih.gov In this technique, the crude peptide mixture is passed through a column packed with a special material that separates the components of the mixture based on their chemical properties. Recent advances in HPLC technology, such as the development of new column materials and more sensitive detectors, have improved the efficiency and resolution of peptide purification. nih.gov

After purification, the identity and purity of the peptide must be confirmed. Mass spectrometry (MS) is a powerful analytical technique that can be used to determine the molecular weight of the peptide with high accuracy. nih.gov This information can be used to confirm that the correct amino acids have been incorporated into the peptide sequence. Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide detailed information about the three-dimensional structure of the peptide in solution. mdpi.com

The alkyne group in peptides containing this compound provides an additional tool for characterization. For example, surface-enhanced Raman scattering (SERS) can be used to detect the alkyne tag with high sensitivity, which can be useful for identifying and quantifying the modified peptide in complex mixtures. researchgate.net

Q & A

Basic: What is the primary role of the alkyne group in (2S)-2-(Fmoc-amino)-7-octynoic acid in peptide synthesis?

The alkyne group enables site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This allows selective modification of peptides or proteins with azide-containing probes (e.g., fluorescent tags, PEG chains). The terminal alkyne at the 7th carbon ensures spatial flexibility for efficient cycloaddition .

Basic: What is the recommended protocol for synthesizing this compound?

Dissolve the precursor amino acid in a 1:1 H₂O/acetone mixture, add Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv). Stir overnight at RT. Extract with hexanes to remove unreacted Fmoc-OSu, then acidify the aqueous layer to precipitate the product. Purify via recrystallization or reverse-phase HPLC .

Advanced: How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) using this compound?

Minimize acetic acid contamination, which arises from ethyl acetate hydrolysis in Fmoc-amino acid solutions. Use freshly distilled ethyl acetate and limit storage time. Monitor acetate levels via HPLC; excess acetic acid competes with activated esters, reducing coupling yields .

Basic: What safety precautions are critical when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust. Store in a sealed container at 2–8°C. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: Why might CuAAC reactions with this compound yield low triazole formation, and how can this be resolved?

Low yields may stem from:

- Oxidized Cu(I) catalyst : Use freshly prepared Cu(I) species (e.g., CuBr with THPTA ligand).

- Residual oxygen : Degas solvents with argon/nitrogen.

- Impure azides : Purify azide-containing reagents via silica gel chromatography. Validate purity via ¹H NMR .

Basic: How is the purity of this compound validated post-synthesis?

Use analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%). Confirm identity via ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and HRMS (calculated [M+H]⁺ for C₂₃H₂₄N₂O₄: 393.18) .

Advanced: How does the stereochemistry at the α-carbon influence peptide backbone conformation?

The (2S) configuration ensures proper alignment in peptide chains, avoiding steric clashes during folding. Substitution with D-isomers disrupts helical or β-sheet structures, as shown in MD simulations of Fmoc-amino acid derivatives .

Basic: What solvents are optimal for long-term storage of this compound?

Store in anhydrous DMF or DMSO at −20°C under nitrogen. Avoid aqueous buffers or THF, which accelerate Fmoc cleavage or alkyne oxidation .

Advanced: How can truncated sequences caused by premature Fmoc deprotection be minimized?

Replace traditional activators (e.g., HOBt) with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which reduces racemization and side reactions. Monitor deprotection steps using UV monitoring (λ = 301 nm for Fmoc removal) .

Basic: What is the standard method for Fmoc group removal after peptide incorporation?

Treat with 20% piperidine in DMF (2 × 5 min). Wash with DMF and MeOH to remove cleaved Fmoc byproducts. Confirm deprotection via Kaiser test or UV absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.